molecular formula C₁₃H₃D₄F₃N₂O₅ B1161388 Fluorodifen-d4

Fluorodifen-d4

Cat. No.: B1161388
M. Wt: 332.22
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorodifen-d4 is a deuterated analog of Fluorodifen (2,4-dichloro-α,α,α-trifluoro-p-tolyl 3-ethoxy-4-nitrodiphenyl ether), a diphenyl ether herbicide. As a stable isotopically labeled compound, this compound is primarily utilized as an internal standard or reference material in analytical chemistry, particularly in mass spectrometry-based quantification to enhance accuracy by compensating for matrix effects and instrumental variability .

Synthesis: this compound is synthesized via deuterium labeling, where four hydrogen atoms in the parent compound are replaced with deuterium (²H). This is achieved through methods such as catalytic exchange reactions using deuterated solvents (e.g., D₂O) or direct synthesis from deuterated precursors, ensuring >98% isotopic purity .

Applications: Its primary use lies in environmental and agricultural research for tracking herbicide residues, metabolic studies, and regulatory compliance testing.

Properties

Molecular Formula

C₁₃H₃D₄F₃N₂O₅

Molecular Weight

332.22

Synonyms

,4’-Dinitro-4-(trifluoromethyl) Diphenyl Ether-d4;  2-Nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene-d4;  3-Nitro-4-(p-nitrophenoxy)-α,α,α-trifluorotoluene-d4;  4-Nitrophenyl 4-(trifluoromethyl)-2-nitrophenyl Ether-d4;  4’-Trifluoromethyl-2’,4-dinit

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Deuterium Position Primary Use Key Properties
This compound Diphenyl ether 4 positions (aromatic) Analytical reference standard High isotopic purity (>98%)
Deracoxib-d3 Pyrazole-sulfonamide 3 positions (methyl) Pharmaceutical metabolite tracking Stability in biological matrices
Sulfentrazone Triazolinone None Herbicide (soil-applied) High soil persistence
4'-Fluoroacetophenone-d4 Acetophenone derivative 4 positions (methyl) NMR solvent, analytical standard Low volatility, deuterated methyl

Key Findings :

  • Deuterium Labeling : this compound and Deracoxib-d3 both serve as isotopic internal standards but differ in deuterium placement (aromatic vs. aliphatic), affecting their metabolic stability .
  • Functional Groups: Unlike Sulfentrazone (a triazolinone), this compound’s diphenyl ether structure confers distinct photolytic degradation pathways, influencing environmental persistence .

Research Findings and Innovations

  • Structural Insights : Diphenylamine analogs (e.g., tofenamic acid) share a biphenyl backbone with this compound but lack herbicidal activity due to differences in nitro and ether substituents .

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